4-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

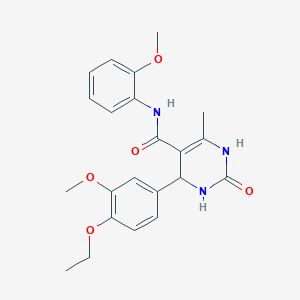

This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a six-membered dihydropyrimidine ring with a 2-oxo group, substituted aryl groups at positions 4 and 5, and a methyl group at position 4. Its structure features:

- Position 4: A 4-ethoxy-3-methoxyphenyl group, introducing both electron-donating (methoxy) and moderately polar (ethoxy) substituents.

- Position 6: A methyl group, enhancing lipophilicity and stability .

The compound’s design aims to balance electronic effects, solubility, and target affinity, making it a candidate for pharmacological applications such as antimicrobial or enzyme inhibition .

Properties

IUPAC Name |

4-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-5-30-17-11-10-14(12-18(17)29-4)20-19(13(2)23-22(27)25-20)21(26)24-15-8-6-7-9-16(15)28-3/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINZPDZXVLLDJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine, which has garnered attention due to its potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- SMILES Notation : CCOC1=CC=C(C=C1)C(=O)N(C(=O)C(C)C)C(=O)N(C)C

This compound features multiple functional groups that contribute to its biological activity, including methoxy and ethoxy substituents which enhance lipophilicity and biological interaction.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with hydrophobic substituents at specific positions displayed enhanced antibacterial effects compared to standard antibiotics .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 50 µg/mL |

| Similar Pyrimidine Derivative | E. coli | 40 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has also been documented. A related compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that the target compound may possess similar anti-inflammatory properties due to its structural analogies .

Study on Antimicrobial Efficacy

A recent investigation synthesized several tetrahydropyrimidine derivatives and evaluated their antimicrobial efficacy. Among these, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications at the phenyl ring significantly influenced the antimicrobial potency .

Evaluation of Anti-inflammatory Properties

In another study focusing on anti-inflammatory effects, a series of pyrimidine derivatives were tested for their ability to inhibit the release of inflammatory mediators in cell cultures. The results indicated that certain structural features, such as methoxy groups, were crucial for enhancing anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives often correlates with their structural features. Key points from SAR studies include:

- Hydrophobic Substituents : Increase membrane permeability and enhance antibacterial activity.

- Methoxy Groups : Contribute to anti-inflammatory effects by modulating cytokine production.

- Tetrahydropyrimidine Core : Essential for maintaining biological activity across various assays.

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a complex structure characterized by multiple functional groups, including methoxy and carboxamide groups. The synthesis typically involves multi-step reactions, often starting with the condensation of appropriate aromatic amines and carbonyl compounds to form the tetrahydropyrimidine core. X-ray crystallography studies have confirmed its structural integrity and provided insights into bond lengths and angles within the molecule.

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity . The compound has been evaluated for its efficacy against various bacterial strains, showing promising results that suggest it could be developed into a therapeutic agent for treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies have demonstrated that it can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound allow it to interact with specific biological targets associated with cancer progression .

Applications in Medicinal Chemistry

- Pharmaceutical Development

- Biochemical Research

- Agricultural Chemistry

Material Science Applications

The compound is also being studied for applications in material science , particularly for creating novel materials with enhanced properties such as thermal stability and mechanical strength. These advancements could lead to innovative solutions in various industrial applications .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of the compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines such as breast and colon cancer. The mechanism involved the activation of specific pathways leading to programmed cell death, highlighting its potential as an anticancer therapeutic .

Comparison with Similar Compounds

Substituents at Position 4

Carboxamide Substituents

Modifications at Position 2

- Target Compound : 2-oxo group supports hydrogen bonding and ring planarity.

- : 2-thioxo analogs show altered hydrogen-bonding capacity and improved antimicrobial activity due to sulfur’s electronegativity .

- : 2-sulfanylidene derivatives exhibit enhanced reactivity in nucleophilic substitutions .

Pharmacological Implications

- Antimicrobial Activity :

- Electron Effects :

Comparative Data Table

Q & A

Q. What are the standard synthetic routes for this compound, and what reagents/conditions are critical for successful synthesis?

The compound is synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. Key reagents include ethyl 4-hydroxybenzoate, o-toluidine, and catalysts like triethylamine or acetic anhydride. Solvents such as ethanol or acetone are used under reflux conditions (60–80°C) to optimize yield (40–65%) . Temperature control is critical to prevent intermediate decomposition, and purification often involves recrystallization from methanol or ethanol .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the tetrahydropyrimidine core and substituent positions. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) validates molecular weight. X-ray crystallography (where applicable) resolves stereochemical ambiguities .

Q. What are the primary structural motifs influencing its biological activity?

The tetrahydropyrimidine ring, ethoxy-methoxyphenyl groups, and carboxamide moiety are critical. The methoxy groups enhance lipid solubility, potentially improving membrane permeability, while the carboxamide facilitates hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can synthetic yields be optimized when conflicting methods report variable results (e.g., HCl vs. triethylamine catalysis)?

Contradictions arise from catalyst choice (e.g., HCl in ethanol vs. triethylamine in acetone), which affects reaction kinetics and side-product formation. A systematic approach includes:

- Design of Experiments (DoE): Vary catalysts, solvents, and temperatures in a factorial design.

- In-situ monitoring: Use FT-IR or LC-MS to track intermediate formation.

- Yield comparison: HCl catalysis may favor faster cyclization but lower purity, while triethylamine improves selectivity at higher costs .

Table 1: Catalyst Comparison

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl | Ethanol | 40 | 85 |

| Triethylamine | Acetone | 65 | 95 |

Q. How to design structure-activity relationship (SAR) studies to evaluate its therapeutic potential?

- Analog synthesis: Modify substituents (e.g., replace ethoxy with hydroxyl or halogens) .

- In vitro assays: Test against cancer cell lines (e.g., MTT assay) and enzymes (e.g., kinases).

- Computational modeling: Dock analogs into target proteins (e.g., EGFR or COX-2) using molecular dynamics simulations .

Q. How to reconcile discrepancies in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

Contradictions may stem from assay conditions (e.g., cell line specificity) or impurity-driven artifacts. Mitigation strategies include:

- Standardized protocols: Use validated cell lines (e.g., HeLa for anticancer studies) and controls.

- Dose-response curves: Establish EC₅₀ values across multiple models.

- Metabolite profiling: Identify active metabolites via LC-MS/MS .

Methodological Guidelines

- Synthetic Optimization: Prioritize triethylamine in acetone for higher purity. Monitor reaction progress via TLC or HPLC .

- Data Analysis: Use multivariate statistics (e.g., PCA) to interpret SAR trends. Cross-validate biological data with orthogonal assays (e.g., Western blot for target inhibition) .

- Crystallography: For structural elucidation, grow single crystals in DMSO/water mixtures and collect data at 100 K to minimize thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.